5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
This compound (CAS: 438227-62-4) belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core substituted with a thiol group at position 3, a tetrahydrofuran-2-ylmethyl group at position 4, and a 5-ethylthien-3-yl moiety at position 3. Its synthesis involves coupling 4-amino-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol with tetrahydrofuran-2-carbaldehyde under Schiff base formation conditions, yielding a product with 95% purity (via LC-MS and NMR characterization) . The ethylthienyl and tetrahydrofuran groups confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-2-11-6-9(8-19-11)12-14-15-13(18)16(12)7-10-4-3-5-17-10/h6,8,10H,2-5,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUXSZMLSLXXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. It has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃OS₂ |
| Molecular Weight | 295.43 g/mol |
| CAS Number | 438227-62-4 |
| MDL Number | MFCD03075041 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study highlighted that related triazolethione compounds demonstrated effective cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis. In particular, studies have shown that triazole-based compounds can act as potent antifungal agents comparable to established treatments like bifonazole .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many triazoles inhibit enzymes critical for cell division and survival in cancer cells.
- Disruption of Membrane Integrity : In antimicrobial applications, these compounds can disrupt the integrity of microbial membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Colon Cancer Study : A recent experimental study tested several triazole derivatives against HCT-116 cells. The results indicated that modifications to the triazole ring could enhance anticancer activity significantly .
- Antifungal Efficacy : A comparative study assessed the antifungal activity of various triazoles against clinical isolates of Candida species. The results demonstrated that certain derivatives had superior efficacy compared to traditional antifungals .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. Research indicates that triazole compounds can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. For example, derivatives similar to this compound have shown significant antifungal activity against strains like Candida albicans and Aspergillus fumigatus .
Case Study: Antifungal Screening
In a study examining various triazole derivatives, including those structurally related to 5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Candida species. This suggests that modifications in the triazole structure can enhance antifungal potency .
Agricultural Applications
Fungicides
The compound has potential applications as a fungicide in agriculture. Triazoles are commonly used to protect crops from fungal diseases. The ability of this compound to inhibit fungal growth makes it a candidate for developing new agricultural fungicides.
Case Study: Crop Protection
Field trials have demonstrated that triazole-based fungicides can significantly reduce the incidence of diseases such as powdery mildew and rust in crops like wheat and barley. For instance, a formulation containing triazole derivatives showed up to 80% reduction in disease severity compared to untreated controls .
Materials Science
Polymer Chemistry
Triazoles are also being explored in materials science for their role in synthesizing novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A study focused on synthesizing polytriazoles from monomers similar to this compound reported improved tensile strength and thermal resistance compared to traditional polymers. This advancement opens avenues for creating durable materials suitable for high-performance applications .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under mild conditions to form disulfide bonds. This reaction is critical for dimerization or polymer formation:
Reaction :
Conditions : Aerial oxygen at room temperature or oxidizing agents like H
O
in ethanol.
| Reaction Type | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Disulfide formation | O | |||
| Dimer | 85–92 | |||
| Sulfonic acid derivative | H | |||
| O | ||||
| (excess) | RSO | |||
| H | 70 |
Alkylation and Acylation
The thiol group acts as a nucleophile in alkylation and acylation reactions:
Reaction :
Conditions : Alkyl halides or acyl chlorides in basic media (e.g., K
CO
) at 60–80°C.
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Ethyl bromoacetate | Thiol | S-Alkylated triazole | Antifungal intermediates |
| Acetyl chloride | Thiol | Thioester | Prodrug synthesis |
Nucleophilic Substitution
The triazole ring participates in nucleophilic substitutions at the N1 or N2 positions:
Reaction :
Conditions : Aryl halides, Cu(I) catalysis, 100–120°C .
| Position | Reagent | Product Activity | Reference |
|---|---|---|---|
| N1 | 4-Chlorobenzyl bromide | Enhanced antifungal activity | |
| N2 | 2-Nitrofluorobenzene | Antibacterial derivatives |
Metal Complexation
The triazole’s nitrogen atoms and thiol group coordinate transition metals, forming complexes with catalytic or therapeutic potential:
Reaction :
Conditions : Metal salts (e.g., CuSO
, ZnCl
) in aqueous ethanol .
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | N4 and S | Antifungal agents | |
| Zn(II) | N1 and S | Enzyme inhibition |
Electrophilic Substitution on the Triazole Ring
Electrophilic aromatic substitution occurs at the C5 position of the triazole ring:
Reaction :
Conditions : Nitrating mixture (HNO
/H
SO
) at 0–5°C .
| Electrophile | Product | Bioactivity |
|---|---|---|
| NO | ||
| 5-Nitro derivative | Anticancer | |
| SO | ||
| H | ||
| 5-Sulfo derivative | Solubility enhancer |
Ring-Opening of Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening:
Reaction :
Conditions : Concentrated HCl at 50°C.
| Reagent | Product | Utility |
|---|---|---|
| HCl | 4-Chlorobutanol derivative | Crosslinking agent |
| HBr | Bromo-alcohol | Polymer synthesis |
Cross-Coupling Reactions
The ethylthienyl group participates in Suzuki-Miyaura couplings:
Reaction :
Conditions : Pd(PPh
)
, Na
CO
, 80°C .
| Boronic Acid | Product | Application |
|---|---|---|
| Phenyl | 5-Phenylthienyl-triazole | Antiviral research |
| Pyridyl | Heterobiaryl derivative | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Triazole-Thiol Core
Table 1: Structural Comparison of Key Derivatives
Key Observations:
- Electronic Effects : The 5-ethylthienyl group in the target compound provides moderate electron-withdrawing properties compared to the electron-donating 4,5-dimethylthienyl group in the propyl derivative .
- Steric Influence : The tetrahydrofuran-2-ylmethyl substituent at R4 introduces a bulky, oxygen-containing heterocycle, which may enhance solubility compared to simpler alkyl chains (e.g., propyl) .
- Bioactivity: The target compound’s ethylthienyl group is associated with moderate anticancer activity (e.g., 45–60% inhibition in MCF-7 cells), whereas thienopyridine derivatives exhibit higher potency (70–85% inhibition) due to fused aromatic systems .
Table 2: Comparative Bioactivity and Physicochemical Properties
| Property | Target Compound | 5-(4,5-Dimethylthien-3-yl)-4-propyl Derivative | 5-(2-Methylfuran-3-yl) Analog |
|---|---|---|---|
| Antimicrobial Activity (MIC, μg/mL) | 16–32 (vs. S. aureus) | 32–64 (vs. E. coli) | 64–128 (broad-spectrum) |
| Corrosion Inhibition Efficiency | N/A | 92% (0.1 M HCl, 6061 Al alloy) | N/A |
| Antioxidant Activity (DPPH IC50, μM) | 85 ± 2.1 | 120 ± 3.5 | 150 ± 4.2 |
| LogP | 2.8 | 3.5 | 2.1 |
Discussion:
- Antimicrobial Activity : The target compound’s ethylthienyl group enhances membrane permeability, leading to lower MIC values compared to furan derivatives .
- Corrosion Inhibition : Propyl-substituted analogs outperform the target compound in this application due to stronger adsorption via the thiol group and alkyl chain .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
